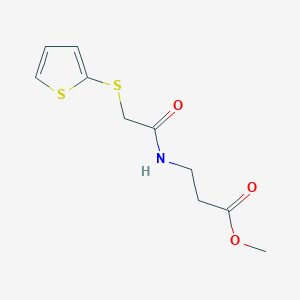
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate is a chemical compound with the molecular formula C10H13NO3S2. This compound features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate typically involves the condensation of thiophene derivatives with acetamido compounds. One common method includes the reaction of thiophene-2-thiol with methyl 3-bromo-2-(bromomethyl)propanoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive thiophene moiety.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-(thiophen-3-yl)propanoate: Similar structure but with a different substitution pattern on the thiophene ring.
Methyl 3-acetamido-3-(thiophen-2-yl)propanoate: Contains an acetamido group at a different position on the propanoate chain.
Uniqueness
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene-2-ylthio group provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO3S2 |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
methyl 3-[(2-thiophen-2-ylsulfanylacetyl)amino]propanoate |
InChI |
InChI=1S/C10H13NO3S2/c1-14-9(13)4-5-11-8(12)7-16-10-3-2-6-15-10/h2-3,6H,4-5,7H2,1H3,(H,11,12) |
InChI Key |
APQCKZHEXVUEKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CSC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
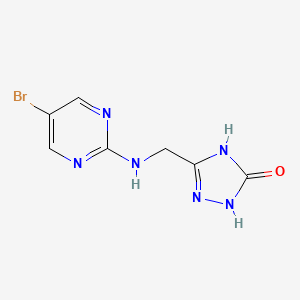
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
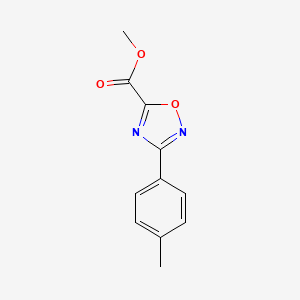
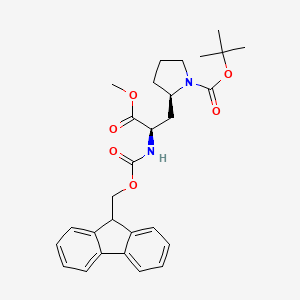
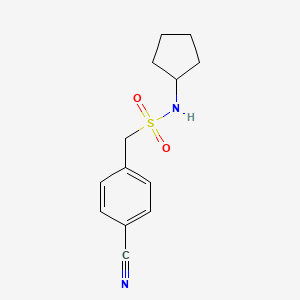
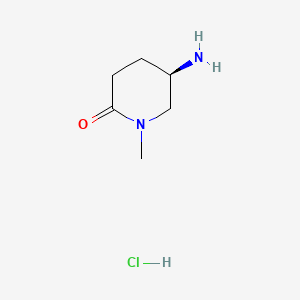
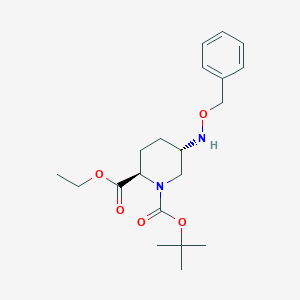
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
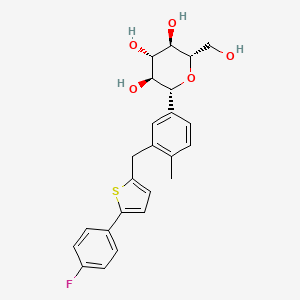
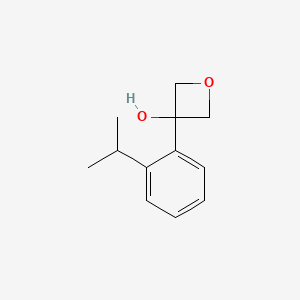
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
